2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound with a complex structure It features a chlorophenyl group, an oxolan ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Attachment of the Oxolan Ring: The oxolan ring can be introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-[4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl]ethan-1-one: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.
2-(2-Chlorophenyl)-1-[4-(pyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one: Contains a pyrrolidine ring instead of an oxolan ring.
Uniqueness
The presence of the oxolan ring in 2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
Properties
Molecular Formula |
C17H23ClN2O2 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C17H23ClN2O2/c18-16-5-2-1-4-14(16)12-17(21)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,15H,3,6-13H2 |
InChI Key |
LFUXKUWSFKCSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCOC3 |
Origin of Product |
United States |
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